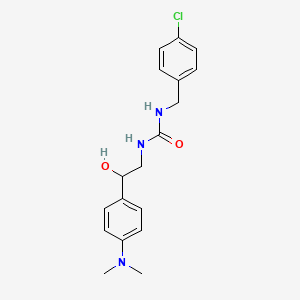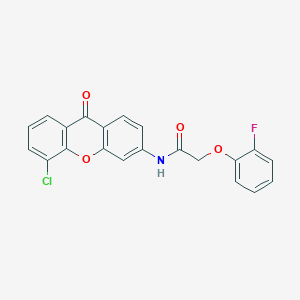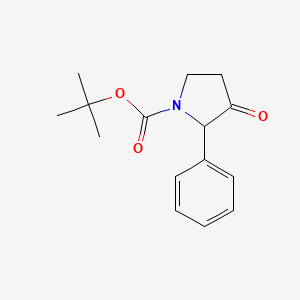
Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate is a chemical compound that serves as an intermediate in various synthetic organic chemistry applications. It is related to a family of compounds that are used in the synthesis of peptides, pharmaceuticals, and other organic molecules.
Synthesis Analysis
The synthesis of tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate and its analogs can be achieved through several methods. For instance, tert-butyl phenylazocarboxylates, which are closely related to the compound , are synthesized and used as versatile building blocks. They can undergo nucleophilic substitutions and radical reactions to modify the benzene ring . Another related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is synthesized starting from 4-methylpyridinium, followed by a series of reactions including SN2 substitution, borohydride reduction, oxidation, and acylation, with the total yield reaching 80.2% .
Molecular Structure Analysis
The molecular structure of tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate is not directly discussed in the provided papers. However, related compounds have been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was confirmed by X-ray diffraction studies, showing that the proline ring in the structure is in an envelope conformation .
Chemical Reactions Analysis
The tert-butyl group in related compounds is often used as a protective group for carboxylic acids and amines in organic synthesis. For example, tert-butyl phenylazocarboxylates can undergo radical reactions such as oxygenation, halogenation, and aryl-aryl coupling . Additionally, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate is synthesized using organocatalysis, demonstrating the versatility of tert-butyl-protected intermediates in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate are not explicitly detailed in the provided papers. However, the properties of similar tert-butyl-protected compounds can be inferred. These compounds are generally stable under a variety of conditions and can be manipulated through chemical reactions to yield a wide range of products. The tert-butyl group itself is known for its steric bulk, which can influence the reactivity and solubility of the compounds it is part of .
Scientific Research Applications
Synthesis and Structural Analysis
Preparation and Molecular Structure : Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through intramolecular lactonization. It was characterized using NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction, revealing a monoclinic space group structure with bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Application in Enzyme-Catalyzed Reactions
Enzyme-Catalyzed Kinetic Resolution : The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate showcased a new resolution method with significant enantioselectivity. The (+)-(3S,4R) enantiomer was prepared in pure form (ee > 99.7%), and the absolute configuration of the (−)-(3R,4S)-enantiomer was determined by X-ray diffraction method (Faigl et al., 2013).
Chemical Synthesis and Optimization
Synthesis of Substituted Compounds : Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives were synthesized through reactions with L-selectride, yielding tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. The trans (3R,4R) isomers were obtained through the Mitsunobu reaction followed by alkaline hydrolysis (Boev et al., 2015).
Mechanistic Insights and Methodologies
Reaction Mechanism Analysis : An investigation into N→O tert-butyloxycarbonyl (Boc) migration showcased an intramolecular mechanism involving a nine-membered cyclic transition state. This study provided valuable mechanistic insights into the reaction pathways of tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate derivatives (Xue & Silverman, 2010).
Ring-Closing C-H Amination : Anionic [CoII(Cor)]– (Cor = corrole) metalloradicals were used in the ring-closing C–H amination of an aliphatic azide to yield Boc-protected N-heterocyclic product tert-butyl 2-phenylpyrrolidine-1-carboxylate. This study showcased the use of metalloradical cobalt(II) corrole complexes in nitrene-transfer reactions, representing a novel application in the synthesis of N-heterocyclic compounds (Goswami et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-9-12(17)13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGFANGFICUDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate | |
CAS RN |
801282-28-0 |
Source


|
| Record name | tert-butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

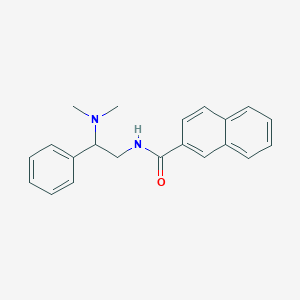
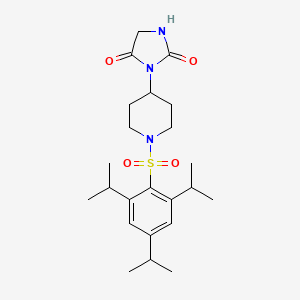
![[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2499757.png)
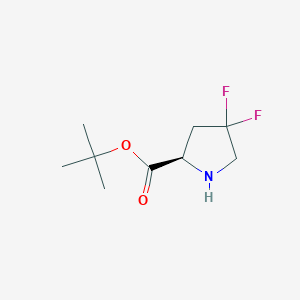
![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2499760.png)
![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)

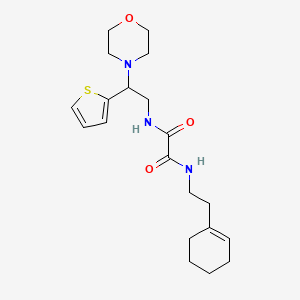
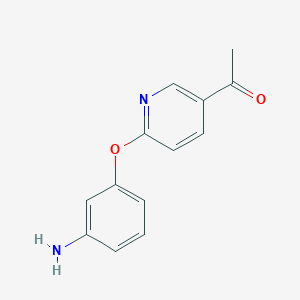
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2499769.png)
![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)

